molecular formula C45H74O16 B560003 askendoside D CAS No. 86408-17-5

askendoside D

Cat. No.: B560003
CAS No.: 86408-17-5
M. Wt: 871.071
InChI Key: BEDCTRKYVPEQRM-HXDGHICLSA-N
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Description

Askendoside D is a triterpene glycoside isolated from the roots of the plant Astragalus stipulosus Boriss. It belongs to the cycloartane series of glycosides and has the molecular formula C₄₅H₇₄O₁₇. This compound is known for its complex structure, which includes multiple sugar moieties attached to a cycloartane aglycone.

Scientific Research Applications

Askendoside D has several scientific research applications:

    Chemistry: Used as a reference compound for studying the structure and reactivity of triterpene glycosides.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and immunomodulatory effects.

    Medicine: Explored for its potential therapeutic properties, particularly in traditional medicine for its purported health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of askendoside D typically involves extraction from the roots of Astragalus stipulosus Boriss. The process includes:

    Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol.

    Purification: The crude extract is purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

    Isolation: The purified compound is isolated and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Askendoside D undergoes various chemical reactions, including:

    Hydrolysis: Acidic or enzymatic hydrolysis can break down the glycosidic bonds, yielding the aglycone and sugar moieties.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

Common Reagents and Conditions:

    Hydrolysis: Hydrochloric acid or β-glucuronidase enzyme.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

    Hydrolysis: Cycloartane aglycone and monosaccharides such as D-xylose, D-glucose, and L-arabinose.

    Oxidation: Oxidized derivatives of the aglycone.

    Reduction: Reduced derivatives of the aglycone.

Mechanism of Action

Askendoside D can be compared with other similar triterpene glycosides:

    Askendoside G: Another glycoside from the same plant, differing in the sugar moieties attached to the aglycone.

    Cycloglobiceposide B: A related compound with a similar cycloartane structure but different glycosidic attachments.

Uniqueness: this compound is unique due to its specific combination of sugar moieties and the cycloartane aglycone, which contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • Askendoside G
  • Cycloglobiceposide B
  • Askendoside H
  • Askendoside K

Properties

IUPAC Name

(2S,3R,4S,5R)-2-[[(3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[(2S,3S,4R)-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O16/c1-39(2)27(59-38-33(21(46)10-15-55-38)60-37-32(53)30(51)24(49)19-57-37)9-12-45-20-44(45)14-13-41(5)34(43(7)11-8-28(61-43)40(3,4)54)22(47)17-42(41,6)26(44)16-25(35(39)45)58-36-31(52)29(50)23(48)18-56-36/h21-38,46-54H,8-20H2,1-7H3/t21-,22+,23-,24+,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36+,37+,38+,41-,42+,43+,44?,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDCTRKYVPEQRM-HXDGHICLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(CO7)O)O)O)OC8C(C(CCO8)O)OC9C(C(C(CO9)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)(C)C)O[C@H]8[C@H]([C@@H](CCO8)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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